molecular formula C22H25N3O5S B2580984 N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-methylbenzamide CAS No. 1042974-62-8

N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-methylbenzamide

Cat. No. B2580984
CAS RN: 1042974-62-8
M. Wt: 443.52
InChI Key: ZOVXFMBIJCBVIK-UHFFFAOYSA-N
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Description

N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-methylbenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Dopamine D4 Ligand Potency

N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a structurally related compound, has been studied for its high affinity and selectivity towards the dopamine D4 receptor. This compound, due to its selective receptor binding, has implications in neurological research and potential therapeutic applications for disorders associated with dopamine dysregulation (Perrone et al., 1998).

Anticonvulsant Properties

Research into benzamides, including those structurally similar to N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-methylbenzamide, has yielded several compounds with significant anticonvulsant activities. These compounds are being explored for their potential in treating epilepsy and related seizure disorders, highlighting the importance of the benzamide moiety in modulating neuronal excitability (Afolabi & Okolie, 2013).

Microbial Inhibition

The synthesis of benzothiazole derivatives incorporating piperazine and benzamide functionalities has shown promise in antimicrobial studies. These compounds exhibit antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial agents. This line of research is crucial for addressing the growing concern of antibiotic resistance and the need for novel antimicrobial compounds (Patel & Agravat, 2007).

Human Carbonic Anhydrase Inhibition

Sulfonamides incorporating piperazine bioisosteres have been explored for their inhibitory activity against various human carbonic anhydrase isoforms. These studies are significant for understanding the role of carbonic anhydrases in physiological and pathological processes and for the development of inhibitors as therapeutic agents for conditions such as glaucoma, epilepsy, and cancer (Chiaramonte et al., 2019).

Implications for Drug Analysis

The identification and synthesis of impurities in drug compounds, such as in the case of Repaglinide, highlight the importance of thorough chemical analysis in pharmaceutical quality control. Understanding the structure and formation of impurities can aid in improving drug synthesis processes and ensuring the safety and efficacy of pharmaceuticals (Kancherla et al., 2018).

properties

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-16-7-6-8-18(15-16)20(27)23-21(31(29,30)19-9-4-3-5-10-19)22(28)25-13-11-24(12-14-25)17(2)26/h3-10,15,21H,11-14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVXFMBIJCBVIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C(=O)N2CCN(CC2)C(=O)C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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